molecular formula C7H11ClN2 B029677 2-butyl-5-chloro-1H-imidazole CAS No. 158365-99-2

2-butyl-5-chloro-1H-imidazole

Cat. No.: B029677
CAS No.: 158365-99-2
M. Wt: 158.63 g/mol
InChI Key: RWWOVHMHAGJPEW-UHFFFAOYSA-N
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Description

2-Butyl-5-chloro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-5-chloro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of pentamidine hydrochloride with glyoxal, followed by a dehydration reaction to form 2-butyl-1H-imidazole-5(4H)-ketone. This intermediate is then reacted with phosphorus oxychloride and N,N-dimethylformamide to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-chloro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Butyl-5-chloro-1H-imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-4-chloro-5-formylimidazole
  • 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde
  • 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate for various applications .

Properties

IUPAC Name

2-butyl-5-chloro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-2-3-4-7-9-5-6(8)10-7/h5H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWOVHMHAGJPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441992
Record name 2-butyl-5-chloro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158365-99-2
Record name 2-butyl-5-chloro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-n-Butyl-3,5-dihydroimidazol-4-one (14.02 g, 0.1 mol) was added in portions for 15 minutes to POCl3 (50 ml) at 95° C. The solution was heated for 2 hours at 100° C., cooled and poured on 400 g of ice. The mixture was adjusted to pH 7 with 255 ml of 30 percent sodium hydroxide solution and extracted three times with 500 ml of ethyl acetate each. The combined organic phases were dried with MgSO4, filtered and concentrated by evaporation on a Rotavapor. After purification of the residue by column chromatography the title compound (5.52 g, 34.7 percent) was obtained in a high yield (>98 percent, according to GC and 1H-NMR). The product had a melting point of 85° to 87° C. Other data regarding the product was:
Quantity
14.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
255 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde in pharmaceutical chemistry?

A: this compound-4-carbaldehyde (BCFI) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its significance stems from its role as a major active metabolite and the most important intermediate in synthesizing Losartan []. Losartan is a widely prescribed medication for hypertension and heart failure. BCFI's presence as a metabolite suggests potential pharmacological activity, making it a molecule of interest for further research and drug development.

Q2: Can you describe a novel synthetic route for producing this compound-4-carbaldehyde?

A: One novel approach to synthesizing BCFI starts with valeronitrile []. The process involves a series of steps:

    Q3: How can this compound-4-carbaldehyde be utilized in developing new chemical entities?

    A: Researchers have successfully employed BCFI in synthesizing a series of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues []. This process involves reacting BCFI with a morpholin-3-one derivative to create an intermediate compound. Subsequently, this intermediate reacts with various substituted anilines, leading to the formation of the desired analogues. These newly synthesized analogues, characterized by techniques like 1H NMR, 13C NMR, mass spectrometry, and elemental analysis, hold promise for further pharmacological investigation and potential development as novel therapeutics.

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